molecular formula C20H20N4O4 B1202278 Cyclopropanecarboxylic acid [5-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl] ester

Cyclopropanecarboxylic acid [5-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl] ester

Cat. No. B1202278
M. Wt: 380.4 g/mol
InChI Key: GYGQYYUWPUQNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropanecarboxylic acid [5-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl] ester is a pyranopyrazole.

Scientific Research Applications

Synthesis and Structural Analysis

  • Cyclopropanecarboxylic acid derivatives have been utilized in the synthesis of various heterocyclic compounds. For example, 6-amino-4-aryl-5-cyano-3-(pyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles were synthesized using substituted 3-hydroxypyrazoles derived from cyclopropanecarboxylic acid esters (Rodinovskaya et al., 2003). Additionally, the molecular and crystal structures of similar compounds were determined through X-ray diffraction analysis, highlighting their potential in structural chemistry research.

Catalysis and Green Chemistry

  • These compounds also play a role in green chemistry. They have been used in catalyst-free, water-based syntheses, emphasizing environmentally friendly approaches. A notable example is the synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, which demonstrates the potential of these derivatives in sustainable chemical processes (Zonouz et al., 2012).

Material Science and Corrosion Inhibition

  • In material science, certain pyrazole derivatives of cyclopropanecarboxylic acid have been studied as corrosion inhibitors for steel in acidic environments. This application highlights their potential in industrial settings to protect metals from corrosion (Herrag et al., 2007).

Pharmaceutical Chemistry

  • While avoiding specific drug use and dosage details, it's worth noting that these derivatives have been synthesized and studied for their potential in pharmaceutical chemistry. For instance, the synthesis of various pyrazole derivatives using cyclopropanecarboxylic acid esters indicates the versatility of these compounds in the development of new pharmaceuticals (Kumarasinghe et al., 2009).

properties

Product Name

Cyclopropanecarboxylic acid [5-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl] ester

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

[5-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl] cyclopropanecarboxylate

InChI

InChI=1S/C20H20N4O4/c1-3-26-14-7-6-12(8-15(14)27-20(25)11-4-5-11)17-13(9-21)18(22)28-19-16(17)10(2)23-24-19/h6-8,11,17H,3-5,22H2,1-2H3,(H,23,24)

InChI Key

GYGQYYUWPUQNBB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)OC(=O)C4CC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanecarboxylic acid [5-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl] ester
Reactant of Route 2
Reactant of Route 2
Cyclopropanecarboxylic acid [5-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl] ester
Reactant of Route 3
Reactant of Route 3
Cyclopropanecarboxylic acid [5-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl] ester
Reactant of Route 4
Reactant of Route 4
Cyclopropanecarboxylic acid [5-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl] ester
Reactant of Route 5
Reactant of Route 5
Cyclopropanecarboxylic acid [5-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl] ester
Reactant of Route 6
Cyclopropanecarboxylic acid [5-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl] ester

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